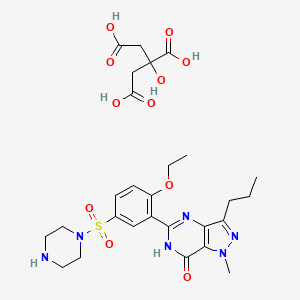

N-Desmethylsildenafil citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmethylsildenafil is a major metabolite of sildenafil . It is formed via oxidative metabolism of sildenafil by the cytochrome (CYP) P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . It increases the amplitude of electroretinogram (ERG) recorded from the dark-adapted isolated rat retina, most probably through the enhancement of the photoreceptor cell response .

Synthesis Analysis

Sildenafil is metabolized in the liver by CYP3A4 and CYP2C9 cytochromes and converted to its active metabolite, N-desmethylsildenafil . A simultaneous determination of both compounds has been reported .Molecular Structure Analysis

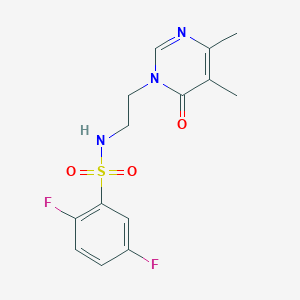

The molecular formula of N-Desmethylsildenafil is C21H28N6O4S . It has a formal name of 5- [2-ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]pyrimidin-7-one .Chemical Reactions Analysis

The major metabolite derived by N-demethylation is N-desmethylsildenafil . It exhibits approximately 50% in vitro activity in PDE5 inhibition, thus constituting the 40% of the overall fraction of the observed systemic exposure . N-desmethylsildenafil is further metabolized demonstrating a terminal half-life of 4 h .Physical And Chemical Properties Analysis

N-Desmethylsildenafil is a crystalline solid . It has a solubility of 5 mg/ml in DMF, 10 mg/ml in DMSO, and 0.15 mg/ml in DMSO:PBS (pH 7.2) (1:5) .Aplicaciones Científicas De Investigación

Pharmacodynamics and Metabolism

N-Desmethylsildenafil, a primary metabolite of sildenafil citrate, shares similar pharmacological properties with its parent compound. It's a potent inhibitor of the cGMP-specific phosphodiesterase-type 5 (PDE-5) enzymes, thus enhancing the action of nitric oxide (NO) in tissues containing PDE-5. This results in increased vasodilation, particularly in the vascular smooth muscle (Gharib, 2018). The metabolite is created in the liver and has about 50% of the potency of its parent compound for PDE5, with a biological half-life of 3 to 4 hours (Gharib, 2018).

Method Development for Determination in Biological Samples

Several studies have focused on developing methods to determine sildenafil and N-desmethylsildenafil in biological samples. An LC-MS/MS method was developed to determine these substances in human plasma, which was applied in pharmacokinetic studies (Xu et al., 2021). Another study validated an HPLC method for the determination of these substances in human blood, with the method showing high sensitivity and specificity (Pistos et al., 2008).

Interactions with Other Substances

The interactions of N-desmethylsildenafil with other substances have also been studied. For instance, the effect of grapefruit juice, which contains intestinal CYP3A4 inhibitors, on the pharmacokinetics of sildenafil and N-desmethylsildenafil was investigated. This study highlights the influence of dietary components on the metabolism of pharmaceuticals (Jetter et al., 2002).

Role in Treatment Studies

The role of N-desmethylsildenafil in various treatment studies is notable. For example, a study explored the therapeutic effects of sildenafil citrate, which involves the formation of N-desmethylsildenafil, in a rat model of gastric ulcer. This research contributes to understanding the broader implications of sildenafil and its metabolites in different therapeutic contexts (Kalayci et al., 2017).

Mecanismo De Acción

Target of Action

N-Desmethylsildenafil citrate, like its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is pivotal in cellular signaling, regulating cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .

Mode of Action

this compound acts as a potent selective, reversible inhibitor of PDE5 . This enzyme is responsible for the hydrolysis of cGMP, found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing its effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . cGMP is involved in several physiological processes within the body, such as neuroprotection, antinociception, synaptic plasticity, calcium homeostasis, and vasodilation . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing these processes .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of sildenafil. After oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentration approximately 30–120 min . The absorption rate of this compound is reduced when taken with food, particularly fatty foods . The primary metabolite, N-Desmethyl sildenafil, exhibits a PDE selectivity profile comparable to that of sildenafil and an in vitro PDE5 potency roughly half that of the parent medication .

Result of Action

The primary result of this compound’s action is the enhancement of smooth muscle relaxation and vasodilation . This is achieved through the inhibition of PDE5 and the subsequent increase in cGMP levels . These effects are particularly pronounced in the penis corpus cavernosum and the smooth muscle cells of vessel walls and the lung tissue, leading to improved erectile function and potential benefits in conditions such as pulmonary arterial hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption rate is reduced when taken with food, particularly fatty foods . Additionally, N-Desmethyl sildenafil is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . More research is needed to fully understand the environmental fate and potential impacts of this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQCFAWFDJJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2750491.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2750492.png)

![4-[[(5-Chloropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2750493.png)

![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750495.png)

![6-Cyclopropyl-2-[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethyl]pyridazin-3-one](/img/structure/B2750497.png)

![N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2750503.png)

![(E)-N-[2-[4-(2-Hydroxypropanoyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2750506.png)

![4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid](/img/structure/B2750508.png)

![3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid](/img/structure/B2750509.png)